![molecular formula C30H32Cl2N4O5 B1335929 N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine CAS No. 1022050-89-0](/img/structure/B1335929.png)
N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine is a bifunctional rhodamine dye designed for specific applications in protein labeling. The molecule contains chloroacetamidoethyl substituents that allow for the covalent attachment to proteins, particularly to cysteine residues. This specificity is crucial for studies that require the precise orientation of a fluorophore in relation to the protein structure, which is essential for understanding protein conformation and interactions in biological systems .
Synthesis Analysis
The synthesis of this bifunctional rhodamine dye involves the conversion of chloroacetamides to iodoacetamides, a process that includes a mild dehalogenation step. This step is noteworthy due to the use of NaI and camphorsulfonic acid, which allows for the preservation of the aromatic haloacetamide group. The synthesis is tailored to produce a dye that can label proteins at two sites, ensuring a 1:1 stoichiometry and constraining the orientation of the rhodamine absorption and emission dipoles in a predictable manner relative to the protein's structure .
Molecular Structure Analysis
The molecular structure of N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine is characterized by the presence of two chloroacetamidoethyl groups attached to the nitrogen atoms of the rhodamine core. This structure is significant because it allows for the targeted labeling of proteins with two cysteine residues, which can be positioned to maintain the fluorophore's orientation. The precise arrangement of these functional groups is critical for the dye's ability to provide consistent and reliable fluorescence signals upon binding to the target proteins .
Chemical Reactions Analysis
The chemical reactivity of N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine is primarily focused on its ability to form covalent bonds with cysteine residues in proteins. The chloroacetamidoethyl groups are reactive towards the thiol groups of cysteines, facilitating the formation of stable thioether bonds. This reaction is essential for the dye's function as a protein label, as it ensures that the fluorophore remains attached to the protein under various experimental conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine are influenced by its bifunctional nature and the presence of the rhodamine core. Rhodamine dyes are known for their excellent photostability and bright fluorescence, making them suitable for various applications in fluorescence microscopy and other fluorescence-based techniques. The specific properties of this dye, such as its absorption and emission wavelengths, quantum yield, and photostability, would be determined by the exact structure of the rhodamine core and the substituents attached to it. These properties are crucial for the dye's effectiveness as a protein label and its overall utility in biological research .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine and similar compounds have been synthesized for various purposes. For instance, bisalkylation of L-glutamic acid and L-lysine derivatives leads to compounds with a chelating subunit for complexation of metal ions, showing potential in bioconjugate chemistry (Anelli et al., 1999).
Therapeutic Applications
- Some derivatives, like bis-N,N'-[3-(N-(2-chloroethyl)-N-ethyl)amino-5-[N,N-dimethylamino)methyl)aminophenyl]-1,4-benzenedicarboxamide, have been synthesized for anti-tumor activities, with specific targeting properties in cancer research (Prakash et al., 1991).
Diagnostic and Imaging Applications
- Complexes like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide have been evaluated as inhibitors in medical research, indicating potential in diagnostic applications (Shukla et al., 2012).
- A Rhodamine B derivative, similar to N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine, has been used as a chemosensor for Al3+ and in living-cell imaging, showcasing its utility in biomedical imaging and diagnostics (Bao et al., 2015).
Propriétés
IUPAC Name |
2-chloro-N-[2-[[6'-[2-[(2-chloroacetyl)amino]ethyl-methylamino]-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-3'-yl]-methylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl2N4O5/c1-35(13-11-33-27(37)17-31)19-7-9-23-25(15-19)40-26-16-20(36(2)14-12-34-28(38)18-32)8-10-24(26)30(23)22-6-4-3-5-21(22)29(39)41-30/h3-10,15-16,23,25H,11-14,17-18H2,1-2H3,(H,33,37)(H,34,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLJUXJLIDVVLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)CCl)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)CCNC(=O)CCl)C5=CC=CC=C5C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl2N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392815 |
Source


|
| Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}bis(2-chloroacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine | |
CAS RN |
1022050-89-0 |
Source


|
| Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}bis(2-chloroacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

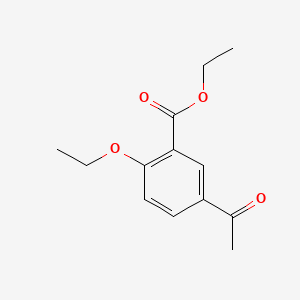
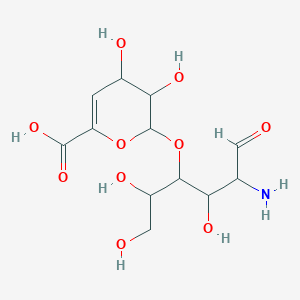
![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)
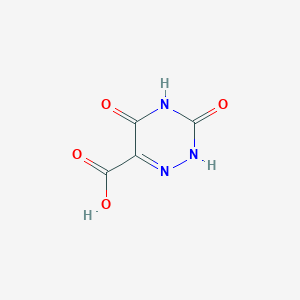
![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)
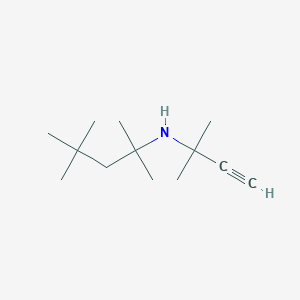
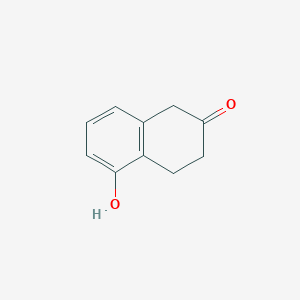
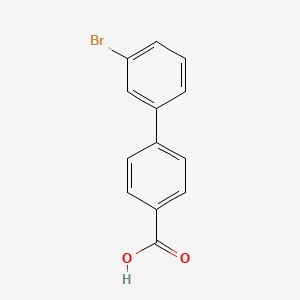
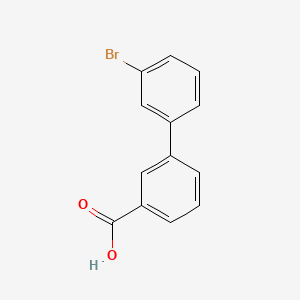
![[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate](/img/structure/B1335877.png)
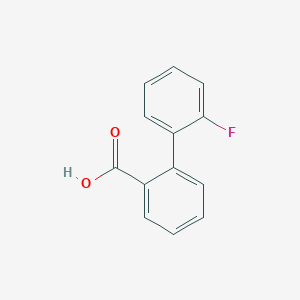
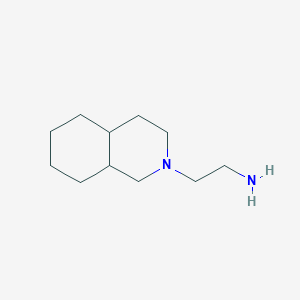
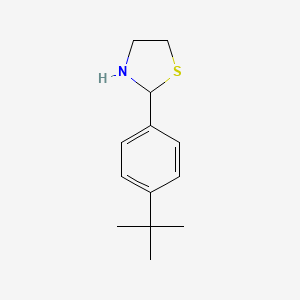
![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)